molecular formula C21H25ClN2O3 B2736026 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride CAS No. 2418642-48-3

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride

Cat. No. B2736026
CAS RN: 2418642-48-3
M. Wt: 388.89
InChI Key: WVHZDRSGQLBVOJ-KWARVCQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2418642-48-3 . It has a molecular weight of 388.89 . This compound is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Synthesis and Biological Activity

Benzofuran derivatives and carboxamides are widely studied for their diverse biological activities and synthetic applications. For example, novel derivatives of benzofuran, such as benzofuran-carboxamide derivatives, have been synthesized and evaluated for their antimicrobial activity against a range of pathogens, demonstrating moderate to significant effects depending on the specific derivative and test organism (Hishmat et al., 1989). These findings highlight the potential of benzofuran derivatives in developing new antimicrobial agents.

Enzymatic Studies and Prodrug Development

The chemical stability and enzymatic hydrolysis of various N-acyl and N-alkoxycarbonyl amide derivatives have been extensively studied, assessing their suitability as prodrugs for amide-containing drug substances and bioactive peptides. Such studies reveal that N-acylated amides are relatively stable in aqueous solutions but readily hydrolyzed by human plasma, indicating their potential utility in prodrug strategies (Kahns & Bundgaard, 1991).

Pharmacological Applications

Research on GABA analogues, including baclofen and its analogues, has identified compounds with affinity for GABAB receptors. This includes the synthesis of benzofuran-structured GABA analogues, pointing towards the importance of such structures in developing new pharmacological agents targeting GABAB sites (Berthelot et al., 1987). These findings could suggest similar pharmacological research applications for the compound , given its structural similarity to benzofuran derivatives.

properties

IUPAC Name

N-[3-(aminomethyl)-3-phenylcyclobutyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3.ClH/c1-25-17-9-14-7-8-26-19(14)18(10-17)20(24)23-16-11-21(12-16,13-22)15-5-3-2-4-6-15;/h2-6,9-10,16H,7-8,11-13,22H2,1H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHZDRSGQLBVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)C(=O)NC3CC(C3)(CN)C4=CC=CC=C4)OCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride

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